molecular formula C8H14O4 B009381 Ethylene glycol diglycidyl ether CAS No. 2224-15-9

Ethylene glycol diglycidyl ether

Cat. No. B009381
CAS RN: 2224-15-9
M. Wt: 174.19 g/mol
InChI Key: AOBIOSPNXBMOAT-UHFFFAOYSA-N
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Description

Synthesis Analysis Ethylene glycol diglycidyl ether (EGDE) is synthesized from ethylene glycol and epichlorohydrin, with boron trifluoride ether complex acting as the catalyst and sodium hydroxide as the ring-closing agent. Optimal synthesis conditions include a catalyst mass fraction of 0.40%, a molar ratio of epichlorohydrin to ethylene glycol of 2.4:1, and a molar ratio of sodium hydroxide to ethylene glycol of 2.2:1 at 30°C. This process results in the formation of EGDE, which can be used as a cationic type UV-curing diluent in coatings, showing significant mechanical properties such as tensile strength and Young’s modulus (Gui-liang, 2011).

Molecular Structure Analysis Ethylene glycol diglycidyl ether is characterized by its two epoxide groups attached to an ethylene glycol backbone. This structure allows for versatile reactivity with amine, hydroxyl, or carboxyl groups, making it a valuable cross-linking agent in various polymer and biopolymer applications. Its molecular structure facilitates the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.

Chemical Reactions and Properties EGDE is utilized as a cross-linker due to its ability to react with sulfhydryl and amino groups, among others. Its reactivity has been explored in the context of protein cross-linking, demonstrating its potential for creating intramolecularly and intermolecularly cross-linked products with controlled molecular weight distributions. This attribute suggests its applicability in developing hemoglobin-based red cell substitutes and other biologically relevant materials without significantly impairing biological activity (Lu et al., 2006).

Physical Properties Analysis The copolymerization of EGDE with other monomers, such as ethylene oxide, leads to the creation of polymers with desirable physical properties, such as thermal responsiveness and solubility in aqueous solutions. These polymers exhibit a broad range of transition temperatures and can form well-defined micelles in water, which disassemble upon oxidation. This responsiveness to environmental changes highlights EGDE’s role in the design of smart materials and drug delivery systems (Herzberger et al., 2016).

Chemical Properties Analysis EGDE’s chemical versatility is further demonstrated in its application as a covalent enzyme immobilizer for biosensor fabrication. This functionality, coupled with its ability to form stable enzymatic activity over extended periods and its application in in vivo glucose monitoring, showcases its reliability and potential in bioanalytical and medical devices (Vasylieva et al., 2011).

Scientific Research Applications

Preparation of Hyaluronic Acid-Based Cryogels

  • Scientific Field: Biomedical Engineering
  • Application Summary: EGDE is used as a crosslinking agent to prepare macroporous hyaluronic acid (HA) cryogels . These cryogels have high mechanical stability and fast responsivity .
  • Methods of Application: The cryogels are prepared from aqueous HA solutions at subzero temperatures using EGDE .
  • Results: The resulting HA cryogels are squeezable and exhibit no crack development when compressed up to 80% strain .

Reinforcement of Protein-Based Composite Films

  • Scientific Field: Material Science
  • Application Summary: EGDE is used in the production of a novel biodegradable protein-based material that consists of natural polymer soy protein isolate (SPI), ultrasonic-modified montmorillonite (UMMT), and EGDE .
  • Methods of Application: The composite films are produced by solution casting .
  • Results: The tensile strength of the resulting film increases by 266.82% compared to pure soy protein film .

Development of PLA/Lignin Bio-Composites

  • Scientific Field: Polymer Science
  • Application Summary: EGDE is used to investigate the compatibilizing and plasticizing effects on PLA/lignin composites .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Reactive Diluent for Epoxy Resin

  • Scientific Field: Polymer Chemistry
  • Application Summary: EGDE is used as a reactive diluent for epoxy resin . This helps in reducing the viscosity of the epoxy resins and making them easier to handle .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Treating Textiles

  • Scientific Field: Textile Engineering
  • Application Summary: EGDE is used in the treatment of textiles . This can help in improving the durability and performance of the textiles .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Stabilizing Chlorinated Organic Compounds

  • Scientific Field: Environmental Chemistry
  • Application Summary: EGDE is used in stabilizing chlorinated organic compounds . This can help in reducing the environmental impact of these compounds .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Formation of Epoxy Materials

  • Scientific Field: Material Science
  • Application Summary: EGDE can be used in the formation of epoxy materials, which can further be used in electrical instruments and biodegradable plastics .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Low Shrinkage Material

  • Scientific Field: Material Science
  • Application Summary: EGDE is used to produce materials with low shrinkage, good adhesion, and good thermo-mechanical properties .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

EGDGE can cause skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

properties

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane
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InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
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InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O4
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Related CAS

26403-72-5, 58782-18-6, 29317-04-2
Record name Polyethylene glycol diglycidyl ether
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Record name Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer
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Record name Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID4044876
Record name Ethylene glycol diglycidyl ether
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Molecular Weight

174.19 g/mol
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Physical Description

Liquid
Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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Product Name

Ethylene glycol diglycidyl ether

CAS RN

2224-15-9, 72207-80-8
Record name Glycol diglycidyl ether
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Record name Bis(1,2-epoxypropylether)ethanediol
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Record name Ethylene glycol diglycidyl ether
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Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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Record name Ethylene glycol diglycidyl ether
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Record name 2,2'-[ethylenebis(oxymethylene)]bisoxirane
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Record name ETHYLENE GLYCOL DIGLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

Cyclohexane (850 ml), Tween 81® (3.30 g) and Span 60® 1.10 g) were placed in a 2L resin kettle equipped with a mechanical stirrer, Teflon® stir paddle, thermometer, condenser, and a nitrogen inlet. This surfactant system has an HLB of 8.7. In a 500 ml Erlenmeyer flask, sodium hydroxide (41.5 g) was dissolved in water (140 ml). The aqeous hydroxide solution was cooled to 5° C. and acrylic acid 95.0 ml) was added. The sodium acrylate solution was introduced into the resin kettle and the reaction vessel was purged with nitrogen. Potassium persulfate (145 mg) was added to initiate the polymerization. One hour after the polymerization was initiated, U.S. Silica F-75 (83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period. The increased viscosity of the polymerization aided in the suspension of the silica. The silica was dispersed uniformly throughout the reaction mixture. After 2 hours, the polymerization formed discrete particles and ethylene glycol diglycidyl ether (335 mg) was added. The reaction was refluxed for 1 hour and the resultant product was dried in a rotary dryer for 1 hour at 100° C. Ninety percent of the product consisted of discrete particles ranging in size from 150-600 microns.
[Compound]
Name
Tween 81
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
95 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
Quantity
41.5 g
Type
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Reaction Step Nine
Name
Quantity
140 mL
Type
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Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,880
Citations
H Li, Y Lu, H Liu - Journal of Composite Materials, 2016 - journals.sagepub.com
It has been firmly realized that the dispersion of carbon nanotubes and their bonding with the matrix on the interfaces are two crucial problems need to be resolved to achieve the …
Number of citations: 3 journals.sagepub.com
N Naga, M Sato, K Mori, H Nageh, T Nakano - Polymers, 2020 - mdpi.com
Addition reactions of multi-functional amine, polyethylene imine (PEI) or diethylenetriamine (DETA), and poly(ethylene glycol) diglycidyl ether (PEGDE) or poly(ethylene glycol) …
Number of citations: 21 www.mdpi.com
J Li, J Luo, X Li, Z Yi, Q Gao, J Li - Industrial Crops and Products, 2015 - Elsevier
… The objective of this study was to improve performance of the soybean meal-based adhesive by an ethylene glycol diglycidyl ether (EGDE) and diethylenetriamine (DETA). Three-ply …
Number of citations: 106 www.sciencedirect.com
G Vargas, JL Acevedo, J López, J Romero - Materials Letters, 2008 - Elsevier
… Type-B gelatin prepared at 13 wt.% with respect to a buffer solution was cross-linked by using additions of 1–15 wt.% of ethylene glycol diglycidyl ether (EGDE) at pH levels ranging …
Number of citations: 64 www.sciencedirect.com
EM Van Wagner, AC Sagle, MM Sharma, YH La… - Journal of Membrane …, 2011 - Elsevier
To improve fouling resistance, polyamide reverse osmosis (XLE) and nanofiltration (NF90) membranes were modified by grafting poly(ethylene glycol) (PEG) diglycidyl ether (PEGDE) …
Number of citations: 268 www.sciencedirect.com
H Cai, Z Wang, D Xie, P Zhao, J Sun, D Qin… - Journal of Forestry …, 2021 - Springer
… wood (FTW) was prepared by alkaline pretreatment and bleaching treatment of paulownia wood followed by impregnation of epoxy resin and ethylene glycol diglycidyl ether (EDGE). …
Number of citations: 24 link.springer.com
AS Abdulhameed, AH Jawad, AKT Mohammad - Bioresource technology, 2019 - Elsevier
… Recently great interest has been paid toward utilizing ethylene glycol diglycidyl ether (EGDE) as a successful alternative to modify CS because of its many desirable properties such as …
Number of citations: 114 www.sciencedirect.com
X Lu, Y Xu, C Zheng, G Zhang… - Journal of Chemical …, 2006 - Wiley Online Library
… Being widely applied in the chemical industry, ethylene glycol diglycidyl ether (EGDE) was tried as a protein cross-linker for cross-linking of bovine hemoglobin (Hb). The characteristics …
Number of citations: 39 onlinelibrary.wiley.com
N Vasylieva, B Barnych, A Meiller, C Maucler… - Biosensors and …, 2011 - Elsevier
Poly(ethylene glycol) diglycidyl ether (PEGDE) is widely used as an additive for cross-linking polymers bearing amine, hydroxyl, or carboxyl groups. However, the idea of using PEGDE …
Number of citations: 143 www.sciencedirect.com
AH Jawad, IA Mohammed… - Journal of Polymers and …, 2020 - Springer
… Ethylene glycol diglycidyl ether (EGDE) is a preferable crosslinking agent to CTS due to its desirable properties, such as bifunctional diepoxy groups, high solubility in water, and …
Number of citations: 96 link.springer.com

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